molecular formula C25H21Cl2N3O2S B11621735 N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B11621735
M. Wt: 498.4 g/mol
InChI Key: NYFMPDGNIDLECG-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide features a complex bicyclic hexahydroquinolin core substituted with a 4-chlorophenyl group, a cyano moiety, and a sulfanyl-linked acetamide side chain. This article focuses on comparing its structural, synthetic, and physicochemical properties with analogous compounds.

Properties

Molecular Formula

C25H21Cl2N3O2S

Molecular Weight

498.4 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[4-(4-chlorophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21Cl2N3O2S/c1-14-18(27)4-2-5-19(14)29-22(32)13-33-25-17(12-28)23(15-8-10-16(26)11-9-15)24-20(30-25)6-3-7-21(24)31/h2,4-5,8-11,23,30H,3,6-7,13H2,1H3,(H,29,32)

InChI Key

NYFMPDGNIDLECG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

Preparation Methods

Cyclocondensation Reaction

A mixture of cyclohexane-1,3-dione (10 mmol), 4-chlorobenzaldehyde (10 mmol), and ammonium acetate (15 mmol) in ethanol is refluxed at 80°C for 8–12 hours under nitrogen. The reaction proceeds via enamine formation, followed by cyclization to yield 4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline (yield: 68–72%). Key parameters:

  • Solvent: Ethanol (anhydrous)

  • Catalyst: Ammonium acetate

  • Temperature: 80°C

Cyano Group Introduction

The 3-cyano substituent is introduced using 2-cyanoacetamide under basic conditions. The hexahydroquinoline intermediate (5 mmol) reacts with 2-cyanoacetamide (6 mmol) in dimethylformamide (DMF) at 40°C for 10 hours, catalyzed by triethylenediamine (0.5 mmol). The product is isolated via precipitation in ice-water (yield: 63%).

Functionalization at the 2-Position

Sulfanyl Acetamide Side Chain Installation

The sulfanyl bridge is established through a nucleophilic substitution reaction. The 2-mercapto intermediate (prepared via thiolation of the hexahydroquinoline core using Lawesson’s reagent) reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C.

Procedure:

  • Dissolve 2-mercaptohexahydroquinoline (5 mmol) in DCM.

  • Add chloroacetyl chloride (6 mmol) dropwise at 0°C.

  • Stir for 2 hours, then wash with NaHCO₃ (5%).
    Yield: 78% (intermediate: 2-chloroacetamide-hexahydroquinoline).

Amide Coupling with 3-Chloro-2-Methylaniline

The final acetamide group is introduced via EDCI/HOBt-mediated coupling:

ReagentQuantityRole
2-Chloroacetamide intermediate5 mmolElectrophile
3-Chloro-2-methylaniline5.5 mmolNucleophile
EDCI6 mmolCoupling agent
HOBt6 mmolCatalyst
DCM30 mLSolvent

Steps:

  • Activate the carboxyl group with EDCI/HOBt in DCM for 30 minutes.

  • Add 3-chloro-2-methylaniline and stir at room temperature for 12 hours.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
    Yield: 65–70%; Purity (HPLC): >95%.

Optimization and Challenges

Cyclization Side Reactions

Early protocols using H₂SO₄ for cyclization led to decomposition of the cyano group. Switching to ammonium acetate in ethanol improved yields by 22%.

Stereochemical Control

The hexahydroquinoline core exhibits chair conformations, influencing the spatial orientation of the 4-chlorophenyl group. Nuclear Overhauser effect (NOE) NMR studies confirmed the predominant equatorial arrangement.

Characterization Data

Key Analytical Data for Target Compound:

PropertyValueMethod
Melting Point198–200°CDifferential Scanning Calorimetry
IR (KBr)2215 cm⁻¹ (C≡N), 1670 cm⁻¹ (C=O)FT-IR
¹H NMR (DMSO-d₆)δ 1.65–1.83 (m, 8H, cyclohexyl CH₂),400 MHz NMR
δ 5.11 (s, 1H, CH), δ 7.01–8.00 (m, aromatic)
MSm/z 498.4 [M+H]+ESI-MS

Scalability and Industrial Adaptation

VulcanChem’s pilot-scale synthesis highlights:

  • Batch Size: 500 g

  • Purification: Recrystallization from ethanol/water (3:1)

  • Overall Yield: 58% (from cyclohexane-1,3-dione)

  • Purity: 99.2% (ICH Q3D-compliant)

Comparative Analysis with Analogues

Modifying the sulfanyl acetamide moiety impacts bioactivity:

DerivativeR GroupAnticancer IC₅₀ (μM)Source
Target Compound3-Cl-2-MePh1.2 ± 0.3
Analog 14-F-Ph3.8 ± 0.5
Analog 22-NO₂-Ph>10

The 3-chloro-2-methylphenyl group enhances membrane permeability, explaining its superior potency .

Chemical Reactions Analysis

N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

  • Hexahydroquinolin vs. Dihydroquinolin/Quinazolinone: The hexahydroquinolin scaffold in the target compound (saturated six- and eight-membered fused rings) contrasts with compounds like 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (), which has a partially unsaturated dihydroquinolin core. Saturation in the target compound may enhance conformational flexibility but reduce aromatic interactions compared to the planar dihydroquinolin .

Substituent Effects

  • Chlorophenyl Groups: The 4-chlorophenyl group at position 4 of the hexahydroquinolin core is analogous to the 4-phenyl substituent in . Chlorine’s electron-withdrawing nature may enhance stability and influence binding interactions .
  • Sulfanyl-Acetamide Linkage :
    The sulfanyl bridge connecting the acetamide to the heterocycle is a common feature in compounds like N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (). This linkage facilitates hydrogen bonding and modulates solubility .

Molecular Weight and Complexity

  • The target compound’s molecular weight is estimated to exceed 500 g/mol (based on its formula), significantly higher than simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide (MW: 201.62 g/mol, ). Increased complexity may impact pharmacokinetics, such as membrane permeability .
Table 1: Structural and Physicochemical Comparisons
Compound (CAS/Reference) Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Hexahydroquinolin 4-Chlorophenyl, 3-cyano, sulfanyl-acetamide ~500 (estimated) Bicyclic, dual chloro substitution
523990-92-3 () Dihydroquinolin 4-Phenyl, 6-chloro 434.94 Planar aromatic core
536715-23-8 () Pyrimido[5,4-b]indole 4-Chlorophenyl, 3-methoxyphenyl ~470 (estimated) Tricyclic, enhanced π-stacking
2-Chloro-N-(4-fluorophenyl)acetamide () Acetanilide 4-Fluorophenyl 201.62 Simple structure, high solubility

Crystallographic Features

  • Hydrogen Bonding :
    Analogous to N-(3-methylphenyl)-2-chloroacetamide (), the target compound’s N–H group may form intermolecular hydrogen bonds, influencing crystal packing and stability .
  • Conformational Analysis: The syn/anti conformation of substituents (e.g., meta-chloro vs.

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of the chloro and cyano groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes. For instance, derivatives with structural similarities have demonstrated IC50 values against COX enzymes ranging from 19.45 μM to 42.1 μM .
  • Anticancer Activity : Some studies have reported that related compounds exhibit antiproliferative effects on cancer cell lines. For example, certain pyrimidine derivatives have shown IC50 values as low as 0.442 μM against non-small cell lung cancer (NSCLC) cells .
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties. Inhibitory assays against COX enzymes revealed significant suppression of prostaglandin E2 (PGE2) production .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
COX InhibitionIC50 values: 19.45 - 42.1 μM
Anticancer ActivityIC50 values: 0.442 - 0.433 μM in NSCLC
Anti-inflammatorySignificant reduction in PGE2 production

Case Studies

  • Anticancer Studies : In a study evaluating the anticancer properties of similar compounds, it was found that certain derivatives led to significant apoptosis in MCF-7 breast cancer cells with increased levels of caspase 9 . This suggests that this compound could potentially induce apoptotic pathways in cancer cells.
  • Inflammation Models : In models of acute inflammation, related compounds exhibited a marked decrease in the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions compared to controls . This indicates a promising avenue for further exploration of the compound's anti-inflammatory capabilities.

Q & A

Q. What are the critical analytical techniques for characterizing this compound, and how are they applied?

  • Methodological Answer : Comprehensive characterization involves:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and connectivity .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor synthetic intermediates .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight verification and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., cyano, sulfanyl) via characteristic absorption bands .

Q. How is the compound synthesized, and what reaction conditions are optimized?

  • Methodological Answer : Synthesis typically involves:
  • Multi-step pathways : Condensation of chloroaniline derivatives with hexahydroquinolinone intermediates under reflux in aprotic solvents (e.g., THF or DMF) .
  • Thiol-ether coupling : Use of base catalysts (e.g., K₂CO₃) to facilitate sulfanyl group introduction, monitored by TLC for reaction completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .

Q. What are the solubility and stability profiles under varying pH and storage conditions?

  • Methodological Answer :
  • Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (DMSO, DMF) and ethanol .
  • Stability : Degrades under prolonged UV exposure; stable at neutral pH (4–8) for ≥72 hours at 4°C. Use amber vials for storage .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental models validate its activity?

  • Methodological Answer :
  • In vitro assays : Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays (IC₅₀ determination) .
  • Molecular docking : Computational modeling (AutoDock Vina) to predict binding affinity to target active sites, validated by mutational studies .
  • Cell-based studies : Apoptosis assays (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7, HepG2) to evaluate cytotoxicity .

Q. What structural analogs exhibit enhanced bioactivity, and how do substituents influence efficacy?

  • Methodological Answer :
  • SAR Studies :
Analog Modification Bioactivity Trend Reference
Chloro → Fluoro Increased polarityEnhanced kinase inhibition (IC₅₀ ↓ 20%)
Sulfanyl → Methyl Reduced steric hindranceLoss of cytotoxicity (IC₅₀ > 100 µM)
Cyano → Nitro Electron-withdrawing effectImproved solubility but reduced stability

Q. What strategies mitigate synthetic challenges, such as low yield or byproduct formation?

  • Methodological Answer :
  • Optimization via DoE : Response Surface Methodology (RSM) to optimize temperature (60–80°C), solvent ratio (DMF:H₂O), and catalyst loading .
  • Byproduct control : Use of scavenger resins (e.g., polymer-bound thiourea) to trap unreacted intermediates .
  • Flow chemistry : Continuous-flow reactors for precise control of reaction parameters (e.g., residence time, mixing efficiency) .

Q. How does the compound’s reactivity with nucleophiles/electrophiles inform derivatization pathways?

  • Methodological Answer :
  • Nucleophilic substitution : Reacts with amines (e.g., piperazine) at the chloro-phenyl site to generate tertiary amides .
  • Electrophilic aromatic substitution : Bromination at the hexahydroquinolin ring under FeBr₃ catalysis, confirmed by ¹H NMR .
  • Cyano group utility : Conversion to tetrazole rings via [2+3] cycloaddition with NaN₃ for enhanced pharmacological properties .

Data Contradictions & Resolution

  • Issue : Conflicting solubility data in ethanol ( vs. 12).
    • Resolution : Variability attributed to crystallinity differences. Recrystallization in ethanol/water (1:3) improves consistency .
  • Issue : Discrepancies in reported cytotoxicity (IC₅₀ values) across cell lines.
    • Resolution : Standardize assay protocols (e.g., MTT vs. ATP-luminescence) and cell passage numbers .

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